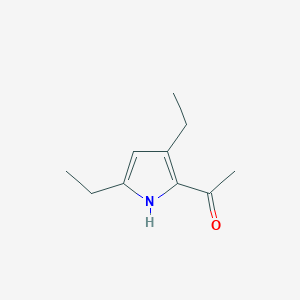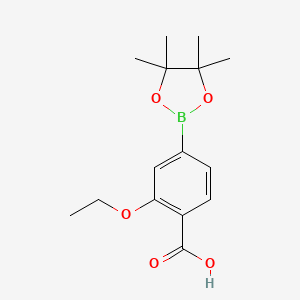
3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole is a complex organic compound that features a benzyloxy group, a dioxaborinan ring, and an isothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the isothiazole ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Introduction of the benzyloxy group: This step usually involves the reaction of the isothiazole intermediate with benzyl alcohol under suitable conditions.
Formation of the dioxaborinan ring: This can be done by reacting the intermediate with boronic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole
- 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)oxazole
Uniqueness
3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties compared to its thiazole and oxazole analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propiedades
Número CAS |
669694-71-7 |
|---|---|
Fórmula molecular |
C15H18BNO3S |
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-phenylmethoxy-1,2-thiazole |
InChI |
InChI=1S/C15H18BNO3S/c1-15(2)10-19-16(20-11-15)13-8-14(17-21-13)18-9-12-6-4-3-5-7-12/h3-8H,9-11H2,1-2H3 |
Clave InChI |
DLRPJCVGGPRCRD-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC(=NS2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


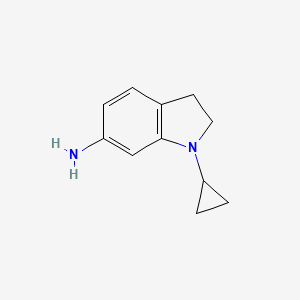

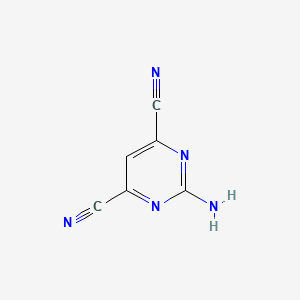
![4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)

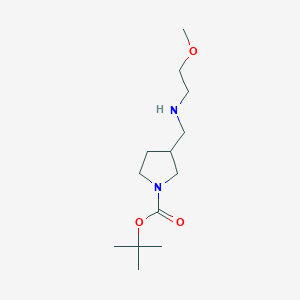
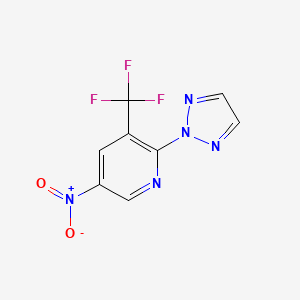
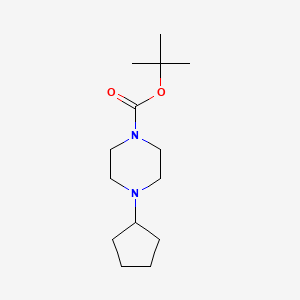
![6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B11767436.png)

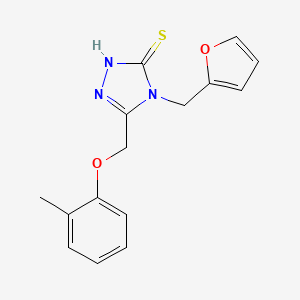
![(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11767448.png)
